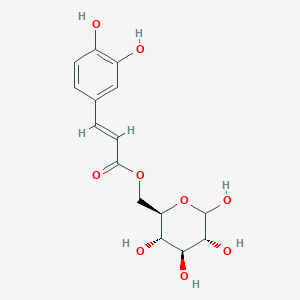
6-(Difluoromethoxy)-2,3-difluorobenzonitrile
説明
6-(Difluoromethoxy)-2,3-difluorobenzonitrile is an organic compound that features a difluoromethoxy group and two fluorine atoms attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-2,3-difluorobenzonitrile typically involves the introduction of difluoromethoxy and difluoro groups onto a benzonitrile core. One common method involves the reaction of a suitable benzonitrile derivative with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
6-(Difluoromethoxy)-2,3-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The fluorine atoms and difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
科学的研究の応用
6-(Difluoromethoxy)-2,3-difluorobenzonitrile has several applications in scientific research:
作用機序
The mechanism of action of 6-(Difluoromethoxy)-2,3-difluorobenzonitrile involves its interaction with molecular targets through its fluorinated groups. These interactions can include hydrogen bonding, hydrophobic interactions, and van der Waals forces. The difluoromethoxy group can enhance binding affinity to target proteins by providing additional points of contact and improving the overall stability of the molecule .
類似化合物との比較
Similar Compounds
2-(Difluoromethoxy)-6-fluorobenzaldehyde: This compound shares the difluoromethoxy group but has a different core structure.
6-(Difluoromethoxy)pyridin-3-amine: Another compound with a difluoromethoxy group, but with a pyridine core instead of a benzonitrile.
Uniqueness
6-(Difluoromethoxy)-2,3-difluorobenzonitrile is unique due to the specific arrangement of its fluorinated groups, which can confer distinct chemical and biological properties.
特性
IUPAC Name |
6-(difluoromethoxy)-2,3-difluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-5-1-2-6(14-8(11)12)4(3-13)7(5)10/h1-2,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYOTZFFEMCLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662831 | |
| Record name | 6-(Difluoromethoxy)-2,3-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221202-16-0 | |
| Record name | 6-(Difluoromethoxy)-2,3-difluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221202-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Difluoromethoxy)-2,3-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)







![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)
